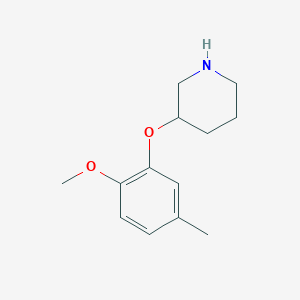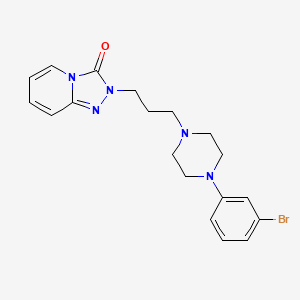
3-Dechloro-3-bromo trazodone
説明
3-Dechloro-3-bromo trazodone is a derivative of trazodone, a well-known antidepressant . It has a molecular formula of C19H22BrN5O and a molecular weight of 416.315 .
Synthesis Analysis
Trazodone and its derivatives can be synthesized using microwave-assisted methods in the presence of potassium carbonate as a reaction medium . This method allows for the synthesis of trazodone and its derivatives in a few minutes .Molecular Structure Analysis
The molecular structure of 3-Dechloro-3-bromo trazodone is characterized by a molecular formula of C19H22BrN5O . The hydrochloride form of this compound has a molecular formula of C19H23BrClN5O .Chemical Reactions Analysis
The specific chemical reactions involving 3-Dechloro-3-bromo trazodone are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Dechloro-3-bromo trazodone include a molecular weight of 416.315 and a molecular formula of C19H22BrN5O .科学的研究の応用
Pharmacological Mechanism and Applications
Trazodone Pharmacokinetics and Metabolism
Trazodone is an antidepressant with a well-established clinical efficacy in treating depressive disorders, characterized by a marked anxiolytic activity. Unlike tricyclic and certain other antidepressants, trazodone does not affect noradrenaline reuptake mechanisms. Its weak inhibition of in vitro serotonin uptake and potent effect in occupying serotonergic binding sites suggest a complex mechanism involving multiple neurotransmitter systems. The pharmacokinetic profile of trazodone, including its metabolism to active and inactive forms, has been extensively studied, highlighting its multifaceted action on neurotransmission and potential for therapeutic applications beyond depression, such as insomnia and anxiety disorders (Clements-Jewery, Robson, & Chidley, 1980).
Trazodone in Depression Treatment
Rediscovery and evaluation of trazodone for major depressive disorder (MDD) treatment emphasize its comparable antidepressant activity to other classes like tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and serotonin-noradrenaline (norepinephrine) reuptake inhibitors (SNRIs). Trazodone's serotonin receptor antagonism and reuptake inhibition offer a tolerability profile that might overcome issues associated with second-generation antidepressants, such as insomnia and sexual dysfunction. Clinical studies have supported the use of low-dose trazodone as an off-label hypnotic for treating sleep disorders in MDD patients, highlighting its efficacy and tolerability in controlling a wide range of depression symptoms without negatively impacting sleep (Fagiolini, Comandini, Dell’Osso, & Kasper, 2012).
Trazodone's Role in Sleep Disorders
Extensive research into trazodone's utility in treating sleep disturbances, such as insomnia and nightmares, particularly among patients with PTSD, underscores its effectiveness. Studies have shown that trazodone significantly improves sleep quality, decreases the frequency of nightmares, and aids in sleep maintenance, making it a valuable treatment option for individuals with sleep-related issues stemming from psychiatric conditions. The drug's efficacy in this area is attributed to its sedative properties and ability to modulate neurotransmitter systems involved in sleep regulation (Warner, Dorn, & Peabody, 2001).
Safety And Hazards
3-Dechloro-3-bromo trazodone is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is advised to use personal protective equipment as required and to seek medical advice if exposed or concerned .
Relevant Papers Several papers have been identified that provide relevant information about trazodone and its derivatives . These papers discuss the role of trazodone in the treatment of major depressive disorder, the effects of trazodone on human cognition, and the potential future directions for research into trazodone and its derivatives .
特性
IUPAC Name |
2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSTYKJQMWGCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dechloro-3-bromo trazodone | |
CAS RN |
1263358-13-9 | |
| Record name | 3-Dechloro-3-bromo trazodone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263358139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-DECHLORO-3-BROMO TRAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5862R5WA2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



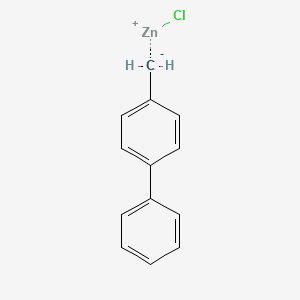
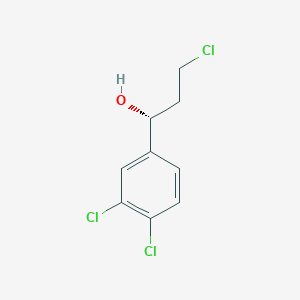

![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)
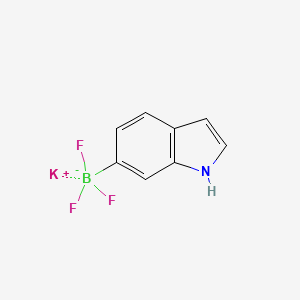
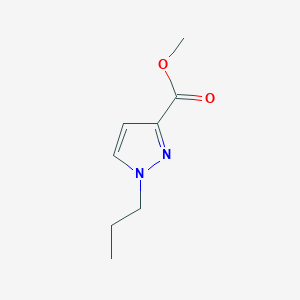
![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)
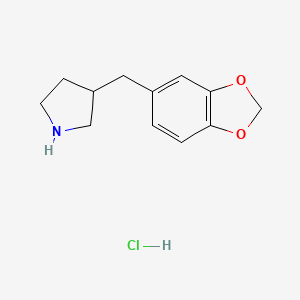
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

